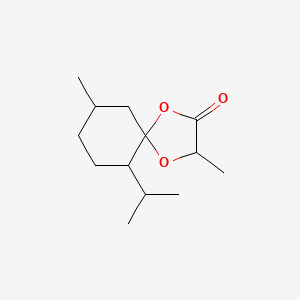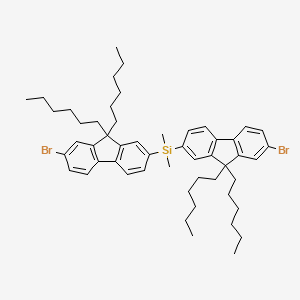
13-(Pyridin-3-yl)-1,4,7,10-tetraoxa-13-azacyclopentadecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
13-(Pyridin-3-yl)-1,4,7,10-tetraoxa-13-azacyclopentadecane is a complex organic compound featuring a pyridine ring attached to a macrocyclic structure containing multiple oxygen and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 13-(Pyridin-3-yl)-1,4,7,10-tetraoxa-13-azacyclopentadecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyridine-3-carbaldehyde with tetraethylene glycol and a suitable amine in the presence of a catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
13-(Pyridin-3-yl)-1,4,7,10-tetraoxa-13-azacyclopentadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced products.
Substitution: The pyridine ring can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-N-oxide derivatives, while reduction can produce amine derivatives.
科学的研究の応用
13-(Pyridin-3-yl)-1,4,7,10-tetraoxa-13-azacyclopentadecane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound is studied for its potential as a chelating agent for metal ions in biological systems.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the development of new materials with unique properties, such as enhanced thermal stability and conductivity.
作用機序
The mechanism of action of 13-(Pyridin-3-yl)-1,4,7,10-tetraoxa-13-azacyclopentadecane involves its ability to form stable complexes with metal ions. The nitrogen and oxygen atoms in the macrocyclic structure act as donor sites, coordinating with metal ions to form chelates. This property is exploited in various applications, such as catalysis and drug delivery.
類似化合物との比較
Similar Compounds
Pyridine-3-carboxylic acid: A simpler compound with a pyridine ring and a carboxylic acid group.
1,4,7,10-Tetraoxacyclododecane: A macrocyclic compound with four oxygen atoms but lacking the pyridine ring.
Uniqueness
13-(Pyridin-3-yl)-1,4,7,10-tetraoxa-13-azacyclopentadecane is unique due to its combination of a pyridine ring and a macrocyclic structure with multiple oxygen and nitrogen atoms. This unique structure imparts specific chemical properties, such as the ability to form stable metal complexes, which are not observed in simpler compounds.
特性
CAS番号 |
823202-94-4 |
|---|---|
分子式 |
C15H24N2O4 |
分子量 |
296.36 g/mol |
IUPAC名 |
13-pyridin-3-yl-1,4,7,10-tetraoxa-13-azacyclopentadecane |
InChI |
InChI=1S/C15H24N2O4/c1-2-15(14-16-3-1)17-4-6-18-8-10-20-12-13-21-11-9-19-7-5-17/h1-3,14H,4-13H2 |
InChIキー |
YEDFXIZNEKOMBV-UHFFFAOYSA-N |
正規SMILES |
C1COCCOCCOCCOCCN1C2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyridine, 3-[(4,4-diethoxy-1,2-butadienyl)oxy]-](/img/structure/B14207026.png)
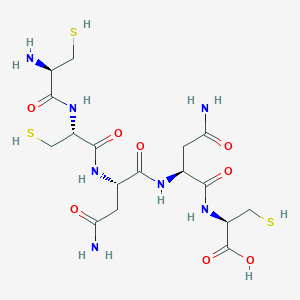
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[3-(trifluoromethyl)phenyl]-](/img/structure/B14207035.png)
![1-Bromo-2-[(3-chlorophenyl)ethynyl]benzene](/img/structure/B14207041.png)

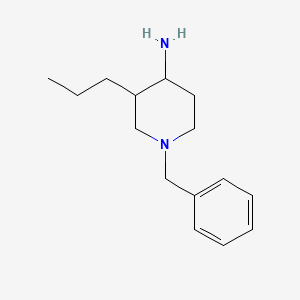


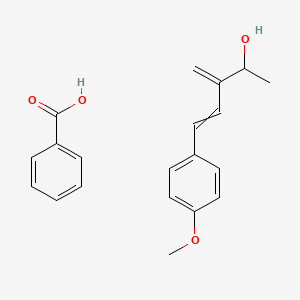
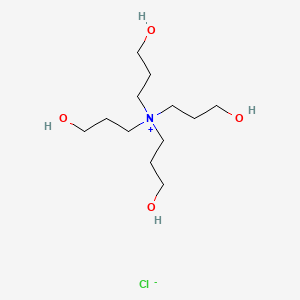
![[(1R,2R)-2-Acetylcyclopropyl]acetic acid](/img/structure/B14207079.png)

